molecular formula C6H9NO B2658549 (1R,4S)-2-azabicyclo[2.2.1]heptan-3-one CAS No. 134003-02-4

(1R,4S)-2-azabicyclo[2.2.1]heptan-3-one

Cat. No. B2658549
CAS RN: 134003-02-4
M. Wt: 111.144
InChI Key: UIVLZOWDXYXITH-CRCLSJGQSA-N
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Description

“(1R,4S)-2-azabicyclo[2.2.1]heptan-3-one” is a chemical compound with the CAS Number: 134003-02-4 . It has a molecular weight of 111.14 and its IUPAC name is "(1R,4S)-2-azabicyclo[2.2.1]heptan-3-one" .


Molecular Structure Analysis

The InChI code for “(1R,4S)-2-azabicyclo[2.2.1]heptan-3-one” is "1S/C6H9NO/c8-6-4-1-2-5(3-4)7-6/h4-5H,1-3H2,(H,7,8)/t4-,5+/m0/s1" . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“(1R,4S)-2-azabicyclo[2.2.1]heptan-3-one” is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Enantioselective Synthesis and Configuration

  • Absolute Configuration Determination : The absolute configuration of 1-azabicyclo[2.2.1]heptan-3-one derivatives was determined using methods like CD spectroscopy and X-ray diffraction, which are crucial for understanding their stereochemistry (Boelsterli et al., 1992).

Intermediate in Nucleoside Synthesis

  • Synthesis of Cyclopentyl Carbocyclic Nucleosides : 1-Azabicyclo[2.2.1]heptan-3-one derivatives have been used as intermediates in synthesizing cyclopentyl carbocyclic nucleosides, a class of compounds with significant therapeutic potential (Dominguez & Cullis, 1999).

Stereoselective Synthesis

  • Improved Synthesis of Enantiopure Derivatives : Enhancements in the stereoselective synthesis of 2-azabicyclo[2.2.1]heptane-3-carboxylic acid have been reported, demonstrating advancements in producing these cyclic proline analogues with better yield and purity (Tararov et al., 2002).

Pharmaceutical Applications

  • Aromatase Inhibitory Activity : Certain 1-azabicyclo[2.2.1]heptane derivatives exhibit aromatase inhibitory activity, suggesting their potential use in the treatment of hormone-dependent tumors such as breast cancer (Staněk et al., 1991).

Novel Compound Synthesis

  • Formation of Novel Derivatives : The synthesis of novel 2-thia-5-azabicyclo[2.2.1]heptan-3-one derivatives has been explored, highlighting the versatility of these compounds in creating new chemical entities (Yuan Zhe-dong, 2013).

Synthesis of Diastereomeric Compounds

  • First Stereoselective Synthesis : Research into the first stereoselective synthesis of diastereomeric 1-azabicyclo[2.2.1]heptanes has been conducted, opening doors for the exploration of these unique structural forms (Etayo et al., 2009).

Alkaloid Synthesis

  • Synthetic Study of Alkaloids : The synthesis of the 1-azabicyclo[2.2.1] heptane partial structure of alkaloids like kobusine has been investigated, showing the role of these derivatives in alkaloid synthesis (Shibanuma & Okamoto, 1985).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, and H319 . The precautionary statements are P264, P280, P305, P313, P337, P338, and P351 .

properties

IUPAC Name

(1R,4S)-2-azabicyclo[2.2.1]heptan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c8-6-4-1-2-5(3-4)7-6/h4-5H,1-3H2,(H,7,8)/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVLZOWDXYXITH-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H]1C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,4S)-2-azabicyclo[2.2.1]heptan-3-one

CAS RN

134003-02-4
Record name (1R,4S)-2-azabicyclo[2.2.1]heptan-3-one
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